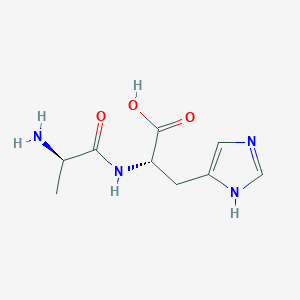

d-Alanyl-l-histidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

d-Alanyl-l-histidine: is a dipeptide composed of the amino acids d-alanine and l-histidine. It is a derivative of carnosine, which is known for its broad spectrum of beneficial biological activities. This compound is recognized for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-glycation properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-alanyl-l-histidine typically involves the direct coupling of unprotected d-alanine with l-histidine. This process can be mediated by enzymes such as dipeptidases. For instance, a recombinant dipeptidase from Serratia marcescens has been identified for its high synthetic activity towards carnosine derivatives . The reaction conditions often include the presence of divalent metal ions like MnCl2, which significantly enhance the enzyme’s activity .

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. These processes involve the use of ultra-filtration membrane reactors for catalyst retention and nanofiltration membranes to isolate the desired product from the reaction mixture. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: d-Alanyl-l-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability and biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal yields .

Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced antioxidant and anti-inflammatory properties .

Scientific Research Applications

Chemistry: In chemistry, d-alanyl-l-histidine is used as a model compound for studying peptide synthesis and enzymatic reactions. Its unique structure makes it an excellent candidate for investigating the mechanisms of peptide bond formation and hydrolysis .

Biology: In biological research, this compound is studied for its role in cellular metabolism and signaling. It has been shown to modulate the activity of various enzymes and receptors, making it a valuable tool for understanding cellular processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to reduce oxidative stress, inflammation, and glycation, which are implicated in various diseases, including neurodegenerative disorders and diabetes .

Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods. Its antioxidant properties make it a popular ingredient in products aimed at promoting health and wellness .

Mechanism of Action

d-Alanyl-l-histidine exerts its effects through multiple mechanisms. It acts as an antioxidant by scavenging reactive oxygen and nitrogen species, thereby protecting cells from oxidative damage. It also modulates the activity of pro-inflammatory mediators, reducing inflammation . Additionally, this compound inhibits the formation of advanced glycation end-products, which are associated with aging and chronic diseases .

Comparison with Similar Compounds

- l-Carnosine (β-alanyl-l-histidine)

- d-Carnosine (β-alanyl-d-histidine)

- Anserine (β-alanyl-3-methyl-l-histidine)

Comparison: d-Alanyl-l-histidine is unique compared to its similar compounds due to its specific stereochemistry, which influences its biological activity and stability. Unlike l-carnosine, this compound is not readily hydrolyzed by carnosinase, making it more stable in biological systems . This stability enhances its therapeutic potential, particularly in conditions where prolonged activity is desired .

Biological Activity

d-Alanyl-l-histidine (DAH) is a dipeptide that has garnered attention for its potential biological activities, particularly in the context of neuroprotection, antioxidant properties, and muscle physiology. This article explores the biological activity of DAH, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Overview of this compound

This compound is composed of d-alanine and l-histidine. Dipeptides like DAH are known to influence various physiological processes due to their ability to modulate neurotransmission, antioxidant defense mechanisms, and cellular metabolism.

-

Neuroprotection :

- DAH has been studied for its neuroprotective effects against oxidative stress and neurodegeneration. Similar compounds like l-histidine and l-carnosine have demonstrated the ability to enhance neuronal cell proliferation and reduce markers of apoptosis in neuronal cell lines exposed to oxidative stressors such as D-galactose .

- Antioxidant Properties :

- Muscle Physiology :

Neuroprotective Effects

A study examining the effects of l-histidine on neuronal cells found that treatment with l-histidine significantly improved cell proliferation and reduced apoptosis markers when compared to control groups subjected to oxidative stress . The following table summarizes key findings from this research:

| Treatment | Cell Proliferation Increase | Apoptosis Markers Down-regulated | Neurite Length Increase |

|---|---|---|---|

| Control | - | - | - |

| D-galactose | Decreased | Increased | Decreased |

| L-Histidine (1 mM) | 25.3% | Reduced | 40.80% |

| L-Carnosine (10 mM) | 33.0% | Reduced | 58.9% |

| Combination (His + Car) | 39.9% | Most reduced | 76.23% |

Muscle Carnosine Levels

In a clinical trial involving supplementation with β-alanine and l-histidine, it was observed that while β-alanine significantly increased muscle carnosine levels, l-histidine alone did not show a similar effect . This indicates that while l-histidine is important for carnosine synthesis, it is not the rate-limiting factor when β-alanine is present.

Case Studies

Properties

Molecular Formula |

C9H14N4O3 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7+/m1/s1 |

InChI Key |

XZWXFWBHYRFLEF-VDTYLAMSSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.